![molecular formula C27H33N3O4 B1247723 (3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid CAS No. 170905-75-6](/img/structure/B1247723.png)
(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid
Vue d'ensemble
Description
GM 1489 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is known for its ability to inhibit various MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9, with different inhibitory constants (Ki values). This compound has shown potential in reducing the expression of MMPs and cell invasion in various cancer cell lines .
Applications De Recherche Scientifique
GM 1489 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of MMPs and their role in various chemical processes.
Biology: GM 1489 is employed in biological research to investigate the role of MMPs in cell invasion, migration, and tissue remodeling.
Medicine: The compound has potential therapeutic applications in the treatment of diseases involving excessive MMP activity, such as cancer, arthritis, and cardiovascular diseases.
Industry: GM 1489 is used in the development of new drugs and therapeutic agents targeting MMPs
Méthodes De Préparation
The synthesis of GM 1489 involves the preparation of N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-tryptophan and other reagents.
Reaction Conditions: The reaction conditions involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product formation.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Analyse Des Réactions Chimiques
GM 1489 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like DMSO, ethanol, and buffers like phosphate-buffered saline (PBS). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of GM 1489 involves the inhibition of MMPs by binding to their active sites. This binding prevents the MMPs from degrading extracellular matrix components, thereby reducing cell invasion and tissue remodeling. The molecular targets of GM 1489 include MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9. The pathways involved in its action include the regulation of gene expression and signaling pathways related to cell invasion and migration .
Comparaison Avec Des Composés Similaires
GM 1489 is compared with other MMP inhibitors, such as GM 6001 and acetohydroxamic acid. While GM 1489 and GM 6001 share similarities in their inhibitory effects on MMPs, GM 1489 has shown greater efficacy in certain assays. The unique chemical structure of GM 1489, which includes the N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide moiety, contributes to its distinct inhibitory profile .
Similar Compounds
- GM 6001
- Acetohydroxamic acid
- Cinnamate derivatives
- Salicylate derivatives
Propriétés
IUPAC Name |
(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-17(2)13-20(15-25(31)32)26(33)30-24(14-21-16-28-23-12-8-7-11-22(21)23)27(34)29-18(3)19-9-5-4-6-10-19/h4-12,16-18,20,24,28H,13-15H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)/t18-,20+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWNGOQQLJQOL-NRYAXDJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937858 | |
| Record name | 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170905-75-6 | |
| Record name | GM 1489 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170905756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC727678 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GM-1489 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JBD3H5PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



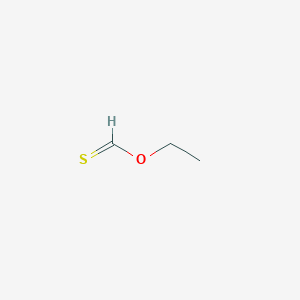
![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)
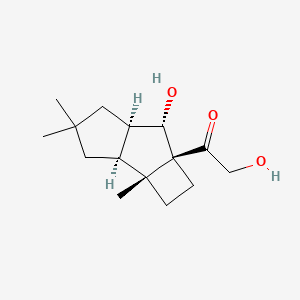

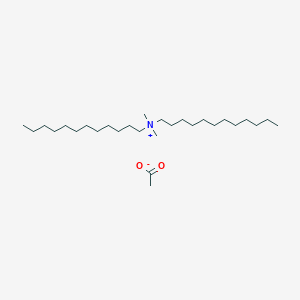



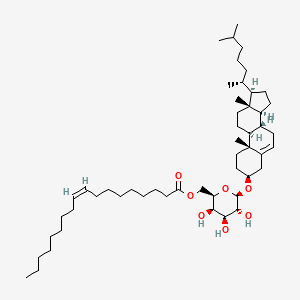
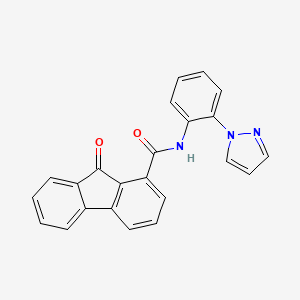

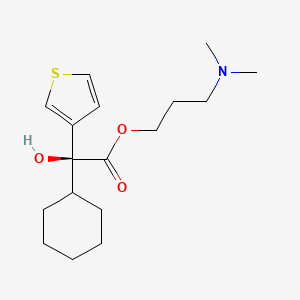
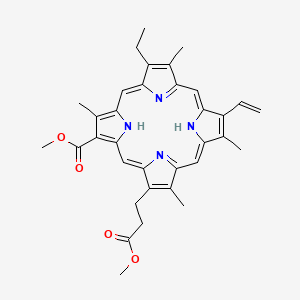
![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)